molecular formula C11H15ClN4 B1480094 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine CAS No. 2092530-68-0

4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine

Cat. No. B1480094
CAS RN: 2092530-68-0
M. Wt: 238.72 g/mol
InChI Key: NSCYDIJOONTCDZ-UHFFFAOYSA-N
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Description

4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine, also known as 4-AP-6-Cl-Py, is a synthetic pyrimidine derivative with potential applications in the field of medicinal chemistry. It has been studied for its use in the synthesis of various compounds, as well as its potential biological activities.

Scientific Research Applications

Antimicrobial Applications

  • A study by Zaidi et al. (2021) synthesized derivatives related to 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine and tested them for antimicrobial activities. Some of these compounds showed potency comparable to conventional medicines (Zaidi et al., 2021).

Insecticidal Activity

  • Research by Samaritoni et al. (2003) on dihydropiperazine neonicotinoid compounds, which are structurally similar to 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine, revealed their potential as insecticides. The study highlighted the significance of the dihydropiperazine ring system in these compounds (Samaritoni et al., 2003).

Anticancer and Anti-Inflammatory Agents

  • Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated their potential as anticancer and anti-5-lipoxygenase agents. The study suggests the potential use of these compounds in cancer and inflammation treatment (Rahmouni et al., 2016).

Antiemetic Properties

  • A study by Mattioda et al. (1975) on 4-piperazinopyrimidines demonstrated their potential as antiemetic agents, indicating the relevance of the pyrimidine structure in drug development for nausea and vomiting (Mattioda et al., 1975).

HIV-1 Reverse Transcriptase Inhibitors

  • Ju Xiu-lia (2015) discussed the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This highlights the potential application of related compounds in HIV treatment (Ju Xiu-lia, 2015).

Antitubercular Activity

  • Vavaiya et al. (2022) conducted studies on homopiperazine-pyrimidine-pyrazole hybrids for their antitubercular activity. The research provides insight into the potential use of such compounds in treating tuberculosis (Vavaiya et al., 2022).

properties

IUPAC Name

4-chloro-6-(4-prop-2-enylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4/c1-2-3-15-4-6-16(7-5-15)11-8-10(12)13-9-14-11/h2,8-9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCYDIJOONTCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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